2-((2,3-Dimethylphenyl)thio)benzoic acid is an organic compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzoic acids and contains a thioether functional group, which contributes to its chemical reactivity and properties.
2-((2,3-Dimethylphenyl)thio)benzoic acid is classified as an aromatic carboxylic acid due to the presence of the carboxylic acid functional group (-COOH) attached to a benzene ring. The presence of the thioether group (–S–) further categorizes it within sulfur-containing organic compounds.
The synthesis of 2-((2,3-dimethylphenyl)thio)benzoic acid typically involves the reaction of a suitable benzoic acid derivative with a thioether precursor. One common method includes the following steps:
The reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time are crucial for optimizing yield and purity. Typical yields can range from 50% to 90%, depending on the specific conditions employed during synthesis.
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. For instance, esterification may require an acid catalyst like sulfuric acid.
The mechanism of action for this compound largely depends on its interactions in biological systems or chemical environments. For example:
Quantitative data regarding reaction rates or binding affinities would depend on specific experimental setups and are generally reported in scientific literature focused on medicinal chemistry or organic reactions.
2-((2,3-Dimethylphenyl)thio)benzoic acid has potential applications in:
The synthesis of 2-((2,3-dimethylphenyl)thio)benzoic acid centers on constructing its diaryl thioether bond—a critical determinant of bioactivity. Modern approaches have shifted toward transition metal-catalyzed C–S coupling reactions due to superior regioselectivity. The Pd-catalyzed cross-coupling between methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (1b) and 2,3-dimethylbenzenethiol yields the methyl ester precursor 1c under mild conditions (60–80°C), achieving >80% conversion within 12 hours. Subsequent alkaline hydrolysis (2M NaOH/EtOH, reflux) delivers the target acid in 92% purity [3] [1].
Catalytic System Innovations: Copper(I) catalysts (e.g., CuI/proline) enable C–S bond formation without expensive palladium. This system utilizes phenylboronic acid derivatives and thiosalicylic acid under aerobic conditions, achieving 85–90% yields. Key advantages include tolerance to nitro and carboxylic acid groups—functionalities typically requiring protection in classical routes [5].
Structure-Activity Implications: Modifying the arylthiol component directly influences antimicrobial potency. Replacing 2,3-dimethylbenzenethiol with 3,4-dichlorobenzenethiol (compound 13) reduces MIC against S. pneumoniae from 256 μg/mL to 8 μg/mL. Conversely, heteroaromatic thiols (e.g., pyridinethiols) diminish activity, highlighting the necessity for ortho-dialkylated aryl thioethers [3].
Table 1: Antimicrobial Activity of Thioether Modifications Against S. pneumoniae [3]
Compound | Left Aryl Group | Linker | MIC (μg/mL) |
---|---|---|---|
1 | 2-Aminophenyl | S | 256 |
13 | 3,4-Dichlorophenyl | S | 8 |
17 | 2-Aminophenyl | NH | >256 |
23 | 3,4-Dichlorophenyl | NH | 64 |
33 | 3,4-Dichlorophenyl* | S | 16 |
*Nitro group deleted from middle benzene ring
Solvent Engineering: The nucleophilic aromatic substitution (SNAr) between 2-halobenzoates and thiophenols is highly solvent-dependent. Ethyl acetate/water biphasic systems (4:1 v/v) suppress diester formation while enabling easy acid extraction (yield: 89%). Replacing ethyl acetate with THF or DMF reduces yields to 60–70% due to increased hydrolysis byproducts [5].
Additive Screening: Proline additives (10 mol%) in Cu-catalyzed reactions accelerate coupling kinetics by facilitating thiolate coordination to copper. This reduces reaction time from 24h to 8h and increases yield from 68% to 92%. Silica gel-supported copper catalysts further enhance recyclability, maintaining >85% yield over 5 cycles [5].
Workup Strategies: Crude product purification via pH-controlled crystallization (pH 5.5–6.0 in ethanol/water) removes unreacted thiosalicylic acid. Ethyl acetate extraction followed by MgSO₄ drying and rotary evaporation delivers analytically pure acid (HPLC purity >98%) without column chromatography [5].
Table 2: Optimization Parameters for Thioether Condensation [5]
Parameter | Baseline | Optimized | Yield Impact |
---|---|---|---|
Solvent | DMF | Ethyl acetate/H₂O | +29% |
Catalyst | CuCl | CuI/L-proline | +24% |
Temperature | 100°C | 80°C | +8% |
Reaction Time | 24h | 8h | No change |
Workup | Column chromatography | pH crystallization | Purity +12% |
Methyl Ester Prodrugs: Methyl esterification of 2-((2,3-dimethylphenyl)thio)benzoic acid (1b → 1c) enhances cellular uptake. Hydrolysis in vivo regenerates the active acid, improving bioavailability in hepatocyte carcinoma models. These derivatives show 3-fold greater cytotoxicity (IC₅₀: 12 μM) than the parent acid against Hep G2 cells [2].
Triazole Hybrids: Click chemistry conjugates the acid to 1,2,4-triazole pharmacophores via amide bonds. Compound HB5 (bearing a 4-nitrophenyltriazole moiety) inhibits EGFR tyrosine kinase (IC₅₀: 0.8 μM) and arrests Hep G2 cells at S/G2/M phases. SAR studies reveal that electron-withdrawing groups (NO₂, CF₃) on the triazole ring enhance apoptosis induction 4-fold versus electron-donating groups (OCH₃, CH₃) [2] [3].
Neuroactive Derivatives: Amide coupling with N-dipropylcyclohexa-3,5-diene-1,3-dicarboxamide generates cholinergic modulators. These hybrids bind β-amyloid aggregates (Kd: 47 nM) and are patented for Alzheimer’s disease. The diaryl thioether scaffold prevents blood-brain barrier efflux, doubling CNS exposure versus benzoic acid alone [4] [6].
Benzofuran-Embedded Analogs: Replacing the 2,3-dimethylphenyl group with 2-methylbenzofuran (compound JDBYDHPFNZMVBK) creates dual GPR120 agonists/EGFR inhibitors. This hybrid exhibits antidiabetic activity (EC₅₀: 30 nM for GPR120) and antiproliferative effects in pancreatic cancer models [6].
Table 3: Bioactive Hybrid Derivatives and Their Targets
Hybrid Structure | Biological Target | Activity | Source |
---|---|---|---|
Methyl ester (1c) | Hep G2 cell proliferation | IC₅₀: 12 μM | [2] |
Triazole-amide (HB5) | EGFR tyrosine kinase | IC₅₀: 0.8 μM; Apoptosis inducer | [2] [3] |
N-Dipropylcyclohexadienamide | β-Amyloid aggregates | Kd: 47 nM; Anti-Alzheimer’s | [4] |
Benzofuran-thiobenzoate | GPR120 receptor | EC₅₀: 30 nM; Antidiabetic | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7